Ferricyanide

Description

Propriétés

Numéro CAS |

13408-62-3 |

|---|---|

Formule moléculaire |

C6FeN6-3 |

Poids moléculaire |

211.95 g/mol |

Nom IUPAC |

iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+3 |

Clé InChI |

YAGKRVSRTSUGEY-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

SMILES isomérique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |

Synonymes |

ferric hexacyanide ferricyanide hexacyanoferrate III iron-hexacyanide |

Origine du produit |

United States |

Foundational & Exploratory

ferricyanide coordination chemistry and electronic structure

An In-depth Technical Guide to the Coordination Chemistry and Electronic Structure of Ferricyanide

This guide provides a comprehensive overview of the this compound anion, [Fe(CN)₆]³⁻, tailored for researchers, scientists, and drug development professionals. It delves into its core coordination chemistry, sophisticated electronic structure, and the experimental methodologies used for its characterization.

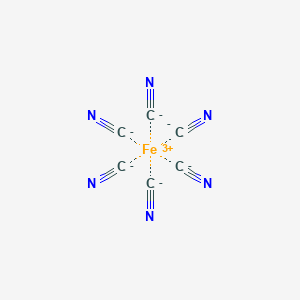

Introduction to this compound

This compound, systematically named hexacyanoferrate(III), is a coordination complex consisting of a central iron atom in the +3 oxidation state (Fe³⁺) octahedrally coordinated to six cyanide (CN⁻) ligands.[1] The most common salt of this anion is potassium this compound (K₃[Fe(CN)₆]), a bright red crystalline solid.[1] The complex is notable for its role as a mild oxidizing agent, its intense color, and its participation in a highly reversible one-electron redox couple with its reduced form, ferrocyanide ([Fe(CN)₆]⁴⁻).[1] This redox behavior is a cornerstone of its application in electrochemistry and analytical chemistry. Despite being a cyanide complex, this compound exhibits low toxicity due to the strong covalent bond between the iron center and the cyanide ligands, which prevents the release of free cyanide ions in solution under normal conditions.[1]

Coordination Chemistry and Structure

The this compound anion possesses a perfectly octahedral geometry with Oₕ symmetry.[1] In the solid state, salts like potassium this compound have a complex polymeric structure where K⁺ ions are linked to the nitrogen ends of the cyanide ligands, forming K⁺---NC-Fe linkages. These linkages are broken upon dissolution in water.

Structural Parameters

Crystallographic studies provide precise measurements of the bond lengths and angles within the [Fe(CN)₆]³⁻ anion, reflecting the strong covalent character of the Fe-C bonds.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic (P2₁/c), Orthorhombic (Pbcn) | [2][3] |

| Fe-C Bond Length | ~1.92 Å | [4] |

| C-N Bond Length | ~1.18 Å | [2] |

| C-Fe-C Angles | ~90° and 180° | [5] |

Electronic Structure and Spectroscopy

The electronic properties of this compound are governed by its d⁵ electron configuration and the nature of the cyanide ligand.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory

According to Ligand Field Theory, the six cyanide ligands create a strong octahedral crystal field around the Fe³⁺ ion. This field lifts the degeneracy of the five d-orbitals, splitting them into a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy e₉* set (d₂², dₓ²₋ᵧ²).

The cyanide ion is a strong-field ligand, meaning it causes a large energy separation between these sets, known as the crystal field splitting energy (Δₒ). For this compound, this splitting is substantial (Δₒ ≈ 35,000 cm⁻¹).[6][7] This large energy gap is greater than the energy required to pair electrons in the same orbital. Consequently, the five d-electrons of Fe³⁺ occupy the lower-energy t₂g orbitals before filling the e₉* orbitals, resulting in a low-spin electronic configuration of t₂g⁵e₉⁰ .[4] This configuration leaves one unpaired electron, making the this compound complex paramagnetic.

From a Molecular Orbital Theory perspective, the cyanide ligand acts as both a strong σ-donor and a π-acceptor. The π-acceptor character arises from the empty π* orbitals on the CN⁻ ligand, which can accept electron density from the filled t₂g orbitals of the iron center (π-backbonding). This interaction further stabilizes the t₂g orbitals, increasing the overall Δₒ and contributing to the stability of the low-spin state.

Caption: Ligand field splitting of d-orbitals for low-spin d⁵ [Fe(CN)₆]³⁻.

UV-Visible Spectroscopy

Potassium this compound solutions are intensely colored due to electronic transitions. The UV-Vis spectrum shows characteristic absorption bands. A prominent, though relatively weak, absorption band around 420 nm is often used for quantitative analysis, as its reduced counterpart, ferrocyanide, has negligible absorbance at this wavelength.[8][9] This transition is attributed to a ligand-to-metal charge transfer (LMCT) band.

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Reference(s) |

| ~420 nm | ~1000 M⁻¹cm⁻¹ | Ligand-to-Metal Charge Transfer (LMCT) | [9] |

| ~302 nm | Higher ε | Charge Transfer | [8] |

Redox Chemistry

The hallmark of this compound chemistry is its reversible, single-electron reduction to ferrocyanide. This redox couple is a standard in electrochemistry due to its well-behaved nature on many electrode surfaces.[1]

[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻

The formal potential of this couple is sensitive to the nature of the cation in the electrolyte and the solvent, but the standard potential is widely cited.

| Condition | Potential (vs. SHE) | Reference(s) |

| Standard Potential (E°) | +0.37 V | [10] |

| Formal Potential (1 M KCl) | +0.436 V | [11] |

| Formal Potential (1 M KOH) | +0.495 V | [11] |

Key Reactions

Formation of Prussian Blue

A classic reaction of this compound is with ferrous (Fe²⁺) ions to produce the intensely colored pigment Prussian blue, which is iron(III) hexacyanoferrate(II).[12] Historically, the product from this specific reaction was called Turnbull's blue, but it is now known to be identical to Prussian blue.[13]

4 Fe³⁺ + 3 [Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ (Prussian Blue from Ferrocyanide) 3 Fe²⁺ + 2 [Fe(CN)₆]³⁻ → Fe₃[Fe(CN)₆]₂ (Identical to Prussian Blue)

Caption: Formation of Prussian blue from this compound and ferrous ions.

Experimental Protocols

Synthesis of Potassium this compound (K₃[Fe(CN)₆])

This protocol describes the laboratory-scale oxidation of potassium ferrocyanide to potassium this compound.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Chlorine gas (Cl₂) or a source of chlorine (e.g., from HCl and an oxidizing agent)

-

Distilled water

-

Ferric chloride (FeCl₃) solution (for testing)

Procedure:

-

Dissolution: Prepare a solution by dissolving 100 g of potassium ferrocyanide in 1000 mL of water.

-

Oxidation: Bubble chlorine gas through the solution with frequent stirring. The solution will change from yellow to a deep red color.[14]

-

Completion Check: To check for reaction completion, take a small sample of the reaction mixture and add it to a ferric chloride solution. The absence of a blue precipitate (Prussian blue) indicates that all ferrocyanide has been consumed.[14]

-

Crystallization: Evaporate the solution to about one-third of its original volume and allow it to cool to room temperature to crystallize the potassium this compound.

-

Purification: Collect the crystals by filtration. The crude product can be purified by recrystallization: dissolve the crystals in a minimum amount of hot water (approx. 3 parts water to 1 part crystal), filter if necessary, and allow to cool slowly to form pure crystals.[14]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of the this compound/ferrocyanide couple.

Apparatus:

-

Potentiostat with a three-electrode cell

-

Working electrode (e.g., Glassy Carbon or Platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Auxiliary (counter) electrode (e.g., Platinum wire)

Reagents:

-

5 mM Potassium this compound (K₃[Fe(CN)₆])

-

0.1 M Potassium chloride (KCl) as a supporting electrolyte

Procedure:

-

Solution Preparation: Prepare a 5 mM solution of K₃[Fe(CN)₆ in 0.1 M KCl aqueous solution. For a 100 mL solution, this corresponds to 164 mg of K₃[Fe(CN)₆ and 745 mg of KCl.[15]

-

Cell Setup: Add 5-10 mL of the prepared solution to the electrochemical cell and immerse the three electrodes. Ensure the working electrode is polished and clean.

-

Parameter Setup: Set the potentiostat parameters for a cyclic voltammogram. A typical scan range would be from +0.8 V to -0.1 V vs. Ag/AgCl. Set an initial scan rate of 100 mV/s.

-

Data Acquisition: Run the scan. The resulting voltammogram should show a pair of peaks: a cathodic peak (reduction of Fe³⁺ to Fe²⁺) and an anodic peak (oxidation of Fe²⁺ to Fe³⁺).

-

Analysis:

-

Determine the formal potential (E°') as the midpoint of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV for a reversible system, where n=1.

-

The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1 for a simple, reversible redox process.

-

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of K₃[Fe(CN)₆].CN)₆].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. mp-541627: K3Fe(CN)6 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 4. webqc.org [webqc.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Ferrocyanide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Prussian blue - Wikipedia [en.wikipedia.org]

- 13. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Study of this compound using Cyclic Voltammetry [phadkeinstruments.com]

The Role of Ferricyanide in Electrochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ferricyanide, K₃[Fe(CN)₆], and its reduced form, potassium ferrocyanide, K₄[Fe(CN)₆], constitute a cornerstone redox couple in the field of electrochemistry. This system is extensively utilized as a standard for electrode characterization, a redox probe in biosensing applications, and a tool in the development of electrochemical assays. Its well-behaved, quasi-reversible, one-electron transfer reaction makes it an ideal model for studying electrochemical phenomena. This technical guide provides a comprehensive overview of the role of this compound in electrochemistry, with a focus on its application in research and drug development.

The this compound/ferrocyanide redox couple involves the reversible conversion between the this compound anion, [Fe(CN)₆]³⁻, and the ferrocyanide anion, [Fe(CN)₆]⁴⁻. This reaction is an outer-sphere electron transfer process, meaning the chemical species remain intact during the electron exchange.[1] The reaction is as follows:

[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻

This redox couple is favored in electrochemical studies due to its fast and reversible electrode kinetics, stability, solubility in aqueous solutions, and commercial availability.[2]

Core Applications in Electrochemistry

This compound's utility in electrochemistry is multifaceted, with key applications including:

-

Redox Probe for Electrode Characterization: The this compound/ferrocyanide couple is widely used to assess the electrochemical properties of electrode surfaces.[3] Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) employ this redox system to determine parameters such as electron transfer kinetics, electrode surface area, and the performance of modified electrodes.[3][4] The electrochemical behavior of this couple is sensitive to the electrode material and the composition of the supporting electrolyte.[2][3]

-

Biosensor Development: In the realm of biosensing, this compound plays a crucial role as a redox mediator.[4][5] It facilitates electron transfer between the electrode and a biological recognition element (e.g., an enzyme or antibody). This is particularly relevant in the development of label-free electrochemical biosensors for detecting specific DNA sequences or proteins, such as cardiac troponin I for the early diagnosis of acute myocardial infarction.[6][7]

-

Drug Development and Medical Applications: The principles of electrochemistry involving this compound are applied in medical technologies and devices.[8] For instance, electrochemical glucose sensors, vital for diabetes management, often rely on mediated electron transfer principles demonstrated by systems like this compound.[8] Furthermore, its electrocatalytic properties are harnessed in various analytical methods relevant to pharmaceutical analysis.

Quantitative Data Summary

The electrochemical behavior of the this compound/ferrocyanide redox couple is characterized by several key parameters. The following table summarizes typical quantitative data for this system.

| Parameter | Symbol | Typical Value | Conditions |

| Formal Reduction Potential | E⁰' | ~0.36 V vs. SHE | 1 M KCl |

| Number of Electrons Transferred | n | 1 | |

| Diffusion Coefficient (this compound) | D_ox | ~7.6 x 10⁻⁶ cm²/s | 0.1 M KCl, 25°C |

| Diffusion Coefficient (Ferrocyanide) | D_red | ~6.3 x 10⁻⁶ cm²/s | 0.1 M KCl, 25°C |

| Standard Heterogeneous Rate Constant | k⁰ | ~10⁻² - 10⁻¹ cm/s | Dependent on electrode material |

Key Experimental Protocols

Cyclic Voltammetry (CV) of this compound

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of a species in solution. A typical experiment involving this compound provides insights into its reduction and oxidation potentials, electron transfer kinetics, and diffusion properties.[9][10]

Objective: To obtain a cyclic voltammogram of the this compound/ferrocyanide redox couple and determine its characteristic electrochemical parameters.

Materials:

-

Potentiostat

-

Three-electrode cell:

-

Electrolyte solution: 5 mM K₃[Fe(CN)₆] in 0.1 M KCl supporting electrolyte.[9]

-

Deionized water for rinsing

-

Polishing materials for the working electrode (e.g., alumina slurry).[11]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and dry.[11]

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and auxiliary electrodes immersed in the electrolyte solution.[9]

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters for cyclic voltammetry. A typical parameter set is:

-

Data Acquisition: Run the experiment. The first scan may differ from subsequent scans due to initial electrode conditions; the second or third scan is typically used for analysis.

-

Data Analysis: From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc). Calculate the formal potential (E⁰' = (Epa + Epc)/2) and the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process at 25°C, ΔEp is theoretically 59 mV.[12] The peak currents can be related to the concentration and diffusion coefficient of this compound via the Randles-Sevcik equation.

Electrochemical Impedance Spectroscopy (EIS) with this compound

EIS is a powerful technique for probing the interfacial properties of an electrode.[4] By applying a small sinusoidal potential perturbation and measuring the resulting current, the impedance of the system can be determined over a range of frequencies. The this compound/ferrocyanide couple is a common redox probe for these measurements.[13]

Objective: To characterize the electrode-electrolyte interface using EIS with the this compound/ferrocyanide redox probe.

Materials:

-

Potentiostat with EIS capability

-

Three-electrode cell and electrodes (as in CV)

-

Electrolyte solution: 5 mM K₃[Fe(CN)₆] / 5 mM K₄[Fe(CN)₆] in a suitable supporting electrolyte (e.g., 0.1 M KCl).[14]

Procedure:

-

Electrode and Cell Preparation: Prepare the electrodes and assemble the cell as described for the CV experiment.

-

Instrument Setup:

-

Data Acquisition: Run the EIS experiment.

-

Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). For the ferri/ferrocyanide system at a bare electrode, the Nyquist plot often shows a semicircle at high frequencies followed by a linear region at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), which is inversely proportional to the electron transfer rate constant. The linear portion is related to the diffusion of the redox species. The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters about the interface.[15]

Visualizations

Signaling Pathway of a this compound-Mediated Biosensor

Caption: this compound-mediated biosensor signaling pathway.

Experimental Workflow for Electrode Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. A fundamental study of the thermoelectrochemistry of this compound/ferrocyanide: cation, concentration, ratio, and heterogeneous and homogeneous electr ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00440E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of electrochemical behavior of potassium this compound/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced electrochemical biosensing on gold electrodes with a ferri/ferrocyanide redox couple - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. This compound-Mediated, Electrocatalytic Mechanism of Electrochemical Aptamer-Based Sensor Supports Ultrasensitive Analysis of Cardiac Troponin I in Clinical Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Study of this compound using Cyclic Voltammetry [phadkeinstruments.com]

- 10. basinc.com [basinc.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. uv.es [uv.es]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of a same-metal PCB-based three-electrode system via impedance studies using potassium this compound - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06876A [pubs.rsc.org]

An In-Depth Technical Guide to the Ferricyanide Redox Potential vs. the Standard Hydrogen Electrode

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ferricyanide/ferrocyanide redox couple, a cornerstone of electrochemical research and a valuable tool in biological and pharmaceutical studies. A thorough understanding of its redox potential against the Standard Hydrogen Electrode (SHE) is critical for its effective application.

The this compound/Ferrocyanide Redox Couple: A Fundamental Overview

The this compound/ferrocyanide system involves the reversible one-electron reduction of the hexacyanoferrate(III) ion to the hexacyanoferrate(II) ion. This process is widely utilized in various scientific disciplines due to its well-behaved electrochemical characteristics.

The half-reaction for this redox couple is:

Fe(CN)63- (this compound) + e- ⇌ Fe(CN)64- (ferrocyanide)

The standard redox potential (E°) of this couple is a crucial thermodynamic parameter, providing a measure of its tendency to accept an electron under standard conditions (298.15 K, 1 atm, and 1 M concentration of all species in solution).

Quantitative Data on Redox Potential

The redox potential of the this compound/ferrocyanide couple is influenced by several factors, including ionic strength, pH, and the nature of the solvent and counter-ions.

Table 1: Standard and Formal Redox Potentials of the this compound/Ferrocyanide Couple vs. SHE

| Potential Type | Value (Volts vs. SHE) | Conditions |

| Standard Potential (E°) | +0.36 | Calculated from other thermodynamic data.[1] |

| Formal Potential (E°') | +0.3704 ± 0.005 | At 25°C, in a cell free from salt bridge to minimize liquid junction potential.[1][2] |

| Formal Potential (E°') | +0.3580 ± 0.0030 | Determined by electrochemical-calorimetry at 298.15 K.[3] |

| Formal Potential (E°') | +0.56 | In 0.1 M HCl.[4] |

| Formal Potential (E°') | +0.71 | In 1.0 M HCl.[4] |

| Formal Potential (E°') | +0.72 | In 1.0 M HClO4.[4] |

| Formal Potential (E°') | +0.495 | In 1.0 M KOH.[2] |

The Nernst Equation

The Nernst equation describes the relationship between the measured potential (E) of the redox couple and the concentrations of its oxidized and reduced forms:

E = E°' - (RT/nF) * ln([Fe(CN)64-]/[Fe(CN)63-])

Where:

-

E°' is the formal potential

-

R is the universal gas constant (8.314 J·K-1·mol-1)

-

T is the absolute temperature in Kelvin

-

n is the number of electrons transferred (n=1)

-

F is the Faraday constant (96,485 C·mol-1)

-

[Fe(CN)64-] and [Fe(CN)63-] are the molar concentrations of ferrocyanide and this compound, respectively.

Experimental Determination of the Redox Potential

Two common and robust methods for determining the redox potential of the this compound/ferrocyanide couple are potentiometric titration and cyclic voltammetry.

Potentiometric Titration

This method involves titrating a solution of this compound with a reducing agent, such as ascorbic acid, and monitoring the potential of the solution with a potentiometer.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a standard solution of potassium this compound (e.g., 0.01 M) in a suitable buffer (e.g., pH 7 phosphate buffer).

-

Prepare a standard solution of a reducing agent, such as ascorbic acid (e.g., 0.01 M).

-

-

Electrochemical Cell Setup:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse a platinum working electrode and a reference electrode (e.g., Ag/AgCl) into the solution.[5]

-

Connect the electrodes to a high-impedance voltmeter or potentiometer.

-

-

Titration Procedure:

-

Record the initial potential of the this compound solution.

-

Add small, precise aliquots of the ascorbic acid solution to the beaker while stirring.

-

Allow the potential to stabilize after each addition and record the value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

For each point in the titration, calculate the concentrations of this compound and ferrocyanide.

-

Plot the measured potential (E) against ln([Fe(CN)64-]/[Fe(CN)63-]).

-

The y-intercept of this plot gives the formal potential (E°') of the this compound/ferrocyanide couple relative to the reference electrode used.

-

To obtain the potential versus SHE, the potential of the reference electrode versus SHE must be added to the measured formal potential. For example, the standard potential of the Ag/AgCl (in saturated KCl) electrode is +0.197 V vs. SHE.[6]

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique that provides information about the thermodynamics and kinetics of the redox process.

Experimental Protocol:

-

Solution Preparation:

-

Electrochemical Cell Setup:

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire).[7]

-

Immerse the electrodes in the this compound solution.

-

-

Voltammetric Scan:

-

Apply a potential waveform that scans linearly from an initial potential to a switching potential and then back to the initial potential.

-

The scan rate (e.g., 10-200 mV/s) is an important experimental parameter.[7]

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The resulting plot of current versus potential is called a cyclic voltammogram.

-

For a reversible system like this compound/ferrocyanide, the voltammogram will show a cathodic (reduction) peak and an anodic (oxidation) peak.

-

The formal potential (E°') can be estimated as the midpoint of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E°' ≈ (Epa + Epc) / 2 .

-

As with potentiometric titration, the potential must be converted to the SHE scale by accounting for the potential of the reference electrode.

-

Application in Biological Systems and Drug Development

This compound is widely used as an artificial electron acceptor in studies of biological redox systems, such as mitochondrial and microbial electron transport chains.[5][6] Its membrane impermeability allows for the specific probing of cell surface or externally accessible enzymatic activities. In drug development, this compound can be used in high-throughput screening assays to monitor the activity of redox enzymes that are therapeutic targets.

The diagram below illustrates the general principle of this compound acting as an electron acceptor in a biological context, for instance, in an enzyme-catalyzed reaction. This is a common application in drug screening where the reduction of this compound, often monitored spectrophotometrically, is indicative of enzyme activity and its modulation by potential drug candidates.

References

- 1. Glucose-sensitive enzyme field effect transistor using potassium this compound as an oxidizing substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AN ELECTRON-TRANSPORT SYSTEM ASSOCIATED WITH THE OUTER MEMBRANE OF LIVER MITOCHONDRIA: A Biochemical and Morphological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound photo-aquation pathway revealed by combined femtosecond Kβ main line and valence-to-core x-ray emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies of oxidative phosphorylation with potassium this compound as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of electrochemical behavior of potassium this compound/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Ferricyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and analysis of potassium ferricyanide (K₃[Fe(CN)₆]), a vital coordination compound in research and industry. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support laboratory applications.

Introduction

Potassium this compound, also known as potassium hexacyanoferrate(III), is an inorganic coordination compound with the formula K₃[Fe(CN)₆].[1] It presents as a bright red crystalline solid and is known for the green-yellow fluorescence of its aqueous solutions.[2][3] The core of the compound is the octahedrally coordinated [Fe(CN)₆]³⁻ anion, where a central iron atom is in the +3 oxidation state.[1][2] Discovered by Leopold Gmelin in 1822, this compound is a staple in various fields due to its properties as an oxidizing agent and its role in the formation of the pigment Prussian blue.[2][4] Its applications range from blueprinting and photography to its use as a redox probe in electrochemical sensors and for detecting ferrous iron in histological samples.[2][5]

Synthesis of Potassium this compound

The most common and industrially practiced method for synthesizing potassium this compound is through the oxidation of potassium ferrocyanide (K₄[Fe(CN)₆]).[6]

Primary Synthesis Route: Oxidation with Chlorine

The synthesis involves bubbling chlorine gas through a solution of potassium ferrocyanide. The ferrocyanide ion ([Fe(CN)₆]⁴⁻) is oxidized to the this compound ion ([Fe(CN)₆]³⁻), and the product, being less soluble, separates from the solution.[2][5][7]

The balanced chemical equation for this reaction is: 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl [2][5][6]

This reaction is typically performed in an aqueous solution at a controlled temperature (273-283 K) and can achieve yields exceeding 95%.[6]

Alternative Synthesis Methods

Other oxidizing agents can be employed for the conversion of ferrocyanide to this compound, including:

Experimental Protocols

Synthesis and Purification

This protocol details the laboratory-scale synthesis of potassium this compound via chlorine oxidation.

Materials:

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Distilled water

-

Chlorine gas source

-

Ferric chloride (FeCl₃) test solution

-

Beaker (2 L)

-

Gas dispersion tube

-

Stir plate and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Prepare a solution by dissolving 100 g of potassium ferrocyanide in 1000 mL of distilled water in a large beaker with stirring.[8]

-

Oxidation: Slowly bubble chlorine gas through the solution using a gas dispersion tube while stirring continuously. The solution will change from a pale yellow to a deep red color.[8][9]

-

Reaction Monitoring: Periodically test the reaction's completeness. Take a small sample of the solution and add it to a ferric chloride test solution. The reaction is complete when the sample no longer produces a blue precipitate (indicative of unreacted ferrocyanide) but instead imparts a brownish tint.[8]

-

Concentration & Crystallization: Once the reaction is complete, cease the chlorine gas flow. Gently heat the solution to evaporate it to approximately one-third of its original volume.[8] Allow the concentrated solution to cool slowly to room temperature to induce crystallization.

-

Isolation: Collect the red crystals by vacuum filtration using a Büchner funnel. A second crop of crystals can be obtained by further evaporating the mother liquor.[8]

-

Purification (Recrystallization): Dissolve the crude crystals in a minimum amount of hot distilled water (approximately 3 parts water to 1 part crystals). Filter the hot solution if necessary to remove any insoluble impurities. Allow the filtrate to cool slowly to form purified crystals.[8]

-

Drying: Collect the purified crystals by filtration and dry them in a desiccator.

Assay by Iodometric Titration

This protocol determines the purity of the synthesized potassium this compound.

Procedure: (Adapted from ACS Reagent Chemicals)[10]

-

Accurately weigh approximately 1.4 g of the potassium this compound sample.

-

Dissolve the sample in 50 mL of distilled water in a 250 mL glass-stoppered conical flask.

-

Add 3 g of potassium iodide (KI) and 3 g of zinc sulfate heptahydrate (dissolved in 20 mL of water).

-

Stopper the flask, swirl to mix, and let it stand in the dark for 30 minutes. The this compound oxidizes the iodide to iodine.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

-

As the solution turns a pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration until the blue color disappears, marking the endpoint.

-

Perform a blank titration to correct for any interfering substances.

-

Calculate the purity using the formula:

-

1 mL of 0.1 N Na₂S₂O₃ corresponds to 0.03292 g of K₃[Fe(CN)₆].[10]

-

Characterization by Cyclic Voltammetry (CV)

This protocol outlines the electrochemical characterization of the this compound/ferrocyanide redox couple.[11]

Materials:

-

Potentiostat with a three-electrode setup (e.g., screen-printed carbon electrode (SPCE) or glassy carbon working electrode, Ag/AgCl reference electrode, platinum counter electrode).[11][12]

-

Potassium this compound solution (e.g., 10 mM in a supporting electrolyte like 0.5 M KCl).[11][13]

-

Supporting electrolyte solution (e.g., 0.5 M KCl).

Procedure:

-

Set up the electrochemical cell with the three electrodes immersed in the potassium this compound test solution.

-

Apply a potential window that spans the redox couple (e.g., -0.5 V to +0.7 V vs. Ag/AgCl).[12]

-

Set a scan rate (e.g., 50 mV/s).[13]

-

Run the cyclic voltammetry scan. The resulting voltammogram will show a reduction peak (cathodic) as [Fe(CN)₆]³⁻ is reduced to [Fe(CN)₆]⁴⁻ and an oxidation peak (anodic) for the reverse reaction.[11]

-

Analyze the voltammogram to determine key parameters such as the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc). For a 10 mM solution on an SPCE, anodic peaks around 374.3 mV and cathodic peaks around -230.6 mV might be observed.[11]

Physicochemical Properties and Characterization Data

The identity, purity, and structural characteristics of synthesized potassium this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of key properties for potassium this compound is provided below.

| Property | Value | References |

| Chemical Formula | K₃[Fe(CN)₆] | [2] |

| Molar Mass | 329.24 g/mol | [2][7] |

| Appearance | Deep red crystals or powder | [2][7] |

| Density | 1.89 g/cm³ (solid) | [2][7] |

| Melting Point | 300 °C (572 °F; 573 K) with decomposition | [2][7] |

| Solubility in Water | 330 g/L (cold water), 464 g/L (20 °C), 775 g/L (hot water) | [2][7] |

| Solubility (Other) | Slightly soluble in alcohol, soluble in acid | [2] |

| Redox Potential (E°') | ~436 mV at pH 7 | [2] |

Crystallographic Data

Potassium this compound typically crystallizes in a monoclinic system.[7][14][15] Single crystal X-ray diffraction studies have provided detailed structural information.

| Parameter | Value (at 300 K) | Value (at 95 K) | References |

| Crystal System | Monoclinic | Monoclinic | [14][15] |

| Space Group | P2₁/c | P2₁/c | [14][15] |

| Unit Cell (a) | 7.06 Å | 7.03 Å | [14][15] |

| Unit Cell (b) | 10.38 Å | 10.31 Å | [14][15] |

| Unit Cell (c) | 8.40 Å | 8.35 Å | [14][15] |

| Unit Cell (β) | 107.0° | 107.2° | [14][15] |

Spectroscopic and Electrochemical Data

Spectroscopic and electrochemical methods are crucial for confirming the electronic structure and redox behavior.

| Technique | Parameter | Value / Observation | References |

| UV-Vis Spectroscopy | λmax | 420 nm | [6][16] |

| FTIR Spectroscopy | C≡N stretch | Strong band at ~2116 cm⁻¹ | [17] |

| Cyclic Voltammetry | Anodic Peak (10 mM) | ~374.3 mV | [11] |

| Cyclic Voltammetry | Cathodic Peak (10 mM) | ~-230.6 mV | [11] |

| Cyclic Voltammetry | Anodic Current (10 mM) | ~82.2 µA | [11] |

| Cyclic Voltammetry | Cathodic Current (10 mM) | ~-114.1 µA | [11] |

Safety and Handling

Potassium this compound has low toxicity, with its primary hazard being mild irritation to the eyes and skin.[2] However, under strongly acidic conditions, it can evolve highly toxic hydrogen cyanide (HCN) gas.[2][18] Therefore, it should never be mixed with strong acids. Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.[19]

Conclusion

This guide outlines the essential procedures for the synthesis and comprehensive characterization of potassium this compound. The oxidation of potassium ferrocyanide remains the most efficient synthetic route. A combination of spectroscopic, electrochemical, and crystallographic techniques, alongside classical titrimetric analysis, is necessary to fully confirm the identity, purity, and structural integrity of the final product. The detailed protocols and data provided herein serve as a valuable resource for researchers utilizing this important coordination compound.

References

- 1. Potassium this compound: Structure, Properties & Uses Explained [vedantu.com]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. alkalisci.com [alkalisci.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Potassium_this compound [chemeurope.com]

- 6. webqc.org [webqc.org]

- 7. byjus.com [byjus.com]

- 8. prepchem.com [prepchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigation of electrochemical behavior of potassium this compound/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The crystallography and paramagnetic anisotropy of potassium this compound | Semantic Scholar [semanticscholar.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. researchgate.net [researchgate.net]

- 17. ccsenet.org [ccsenet.org]

- 18. Potassium this compound - Sciencemadness Wiki [sciencemadness.org]

- 19. pharmaupdater.com [pharmaupdater.com]

The Stability of Ferricyanide in Aqueous and Non-Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the ferricyanide anion, [Fe(CN)₆]³⁻, in both aqueous and non-aqueous environments. A thorough understanding of its stability is critical for applications ranging from biochemical assays and redox chemistry to its use as a counterion or oxidizing agent in pharmaceutical formulations. This document details the factors influencing its stability, quantitative decomposition data, and standardized experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound, a coordination complex with an iron(III) center octahedrally coordinated to six cyanide ligands, is generally considered stable under standard conditions. However, its stability is significantly influenced by several factors, including the solvent, pH, temperature, and exposure to light. In aqueous solutions, when stored in the dark, this compound exhibits considerable stability.[1][2][3][4][5][6] The primary routes of degradation involve photodissociation and reactions under extreme pH and temperature conditions.

In strongly acidic environments, particularly with heating, this compound can decompose to release toxic hydrogen cyanide (HCN) gas.[7] Conversely, in highly alkaline solutions, it can undergo slow decomposition to form iron hydroxide and free cyanide ions.[8] The presence of certain organic solvents can dramatically alter the redox potential and, consequently, the stability and reactivity of the this compound complex.[1][9][10]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Photodecomposition Quantum Yields of this compound in Aqueous Solution

| Wavelength of Irradiation | Quantum Yield (Φ) | Conditions |

| < 430 nm | < 0.02 | Involves CN⁻ loss followed by aquation.[11][12] |

| 336 nm | Not specified | Leads to the formation of a ²[Fe(III)(CN)₅]²⁻ intermediate.[11][12] |

| 400 nm | Not specified | Results in the direct product [Fe(II)(CN)₅OH₂]³⁻ via LMCT.[11][12] |

| 450 nm | Low, but accumulates over time | Relevant for protein photochemistry studies.[11][12] |

Table 2: Kinetic Data for this compound Decomposition in Aqueous Solution

| Condition | Rate Constant (k) | Half-life (t½) | Notes |

| Acidic (Perchloric Acid, 60°C) | Dependent on acidity | Not specified | Decomposition involves protonation and subsequent homolytic and heterolytic dissociation.[3][7] |

| Alkaline (pH 13, UV irradiation) | k_app = 0.471 h⁻¹ | ~1.47 h | Photolysis of a 100 mg/L solution.[13] |

| Alkaline (pH 14) | Not specified | Not specified | Slow CN⁻/OH⁻ exchange reaction occurs, leading to irreversible decomposition.[14] |

Table 3: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Potassium this compound | Water | 464 g/L | 20 |

| Potassium this compound | Water | 775 g/L | "hot water" |

| Potassium this compound | Ethanol | Slightly soluble | - |

| Potassium this compound | Acetonitrile-Water (1:1) | Soluble | 25±1 |

| Potassium Ferrocyanide | Water | 329.7 g/L | 25 |

| Potassium Ferrocyanide | Ethanol (80%) | 0.25 g/L | 20 |

| Potassium Ferrocyanide | Methanol | Insoluble | 15 |

| Potassium Ferrocyanide | Methanol | 9 g/L | 66 |

| Potassium Ferrocyanide | Acetone | Insoluble | 15 |

| [Et₄N]₄[Fe(CN)₆] | Methanol | Soluble | - |

| [Et₄N]₄[Fe(CN)₆] | Acetonitrile | Soluble | - |

| [Et₄N]₄[Fe(CN)₆] | DMSO | Soluble | - |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key factors influencing this compound stability and the generalized workflows for its assessment.

Caption: Key factors affecting the stability of this compound in solution.

Caption: Simplified decomposition pathways of this compound in aqueous solutions.

Experimental Protocols for Stability Assessment

A generalized workflow for assessing the chemical stability of this compound is presented below, followed by detailed protocols for key analytical techniques.

Caption: A generalized experimental workflow for assessing the stability of this compound.

UV-Visible Spectrophotometry

Principle: This method monitors the change in absorbance of the this compound solution over time. This compound has a characteristic absorbance maximum at approximately 420 nm.[8][15] A decrease in absorbance at this wavelength indicates its degradation. The appearance of new absorption bands can suggest the formation of degradation products.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of potassium this compound solutions of known concentrations in the desired buffer or solvent to create a calibration curve.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength to 420 nm for monitoring this compound. A full spectrum scan (e.g., 200-600 nm) can also be performed to identify degradation products.[8]

-

-

Calibration:

-

Use the buffer or solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at 420 nm and plot a graph of absorbance versus concentration.

-

-

Stability Study:

-

Prepare a this compound solution of known concentration in the test medium.

-

Expose the solution to the desired stress condition (e.g., specific pH, temperature, or light intensity).

-

At regular time intervals, withdraw an aliquot of the solution.

-

Measure the absorbance of the aliquot at 420 nm.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound remaining at each time point.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides a more specific and quantitative analysis of this compound and its potential degradation products. A suitable stationary phase and mobile phase are used to separate the components of the solution, which are then detected by a UV detector.

Protocol:

-

HPLC System: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is required.[8]

-

Mobile Phase: A mobile phase containing an ion-pairing agent is often necessary to achieve good separation of the highly polar this compound and its degradation products.[8] The exact composition should be optimized for the specific application.

-

Standard Preparation: Prepare standard solutions of this compound and any known potential degradation products in the mobile phase.

-

Method Development:

-

Inject the standard solutions to determine their retention times and to establish a calibration curve (peak area versus concentration).

-

-

Stability Study:

-

Prepare and expose the this compound solution to the test conditions.

-

At specified time points, inject a filtered sample of the solution into the HPLC system.

-

-

Data Analysis:

-

Identify and quantify the this compound peak based on its retention time and the calibration curve.

-

Identify and quantify any degradation product peaks for which standards are available.

-

Cyanide-Specific Ion-Selective Electrode (ISE)

Principle: This method is used to quantify the release of free cyanide ions, a potential degradation product of this compound. The ISE develops a potential that is proportional to the concentration of free cyanide ions in the solution.

Protocol:

-

Equipment: A cyanide-specific ISE, a reference electrode, and a pH/ion meter are required.[6][16][17][18][19]

-

Ionic Strength Adjustor (ISA): An ISA solution (typically a concentrated NaOH solution) is added to all standards and samples to maintain a high and constant ionic strength and to keep the pH above 11, which ensures that all free cyanide is in the CN⁻ form.[6][16][17][18][19]

-

Calibration:

-

Prepare a series of standard solutions of known cyanide concentrations (e.g., from KCN or NaCN). Caution: Cyanide salts are highly toxic.

-

Add ISA to each standard.

-

Immerse the electrode in the standards, starting from the most dilute, and record the potential (in millivolts).

-

Create a calibration curve by plotting the potential versus the logarithm of the cyanide concentration.

-

-

Stability Study:

-

Expose the this compound solution to the test conditions.

-

At various time points, take a sample and add ISA.

-

Immerse the electrode in the sample and record the potential once the reading stabilizes.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of free cyanide in the sample at each time point.

-

Stability in Non-Aqueous Solutions

The stability of this compound in non-aqueous organic solvents is less well-documented than in aqueous solutions but is of significant interest in drug development and organic synthesis. The solvent can dramatically influence the redox potential of the Fe(III)/Fe(II) couple, affecting this compound's stability and oxidizing power.[1]

-

Dimethyl Sulfoxide (DMSO): In DMSO, the redox potential of the this compound/ferrocyanide couple is significantly shifted to be more negative compared to water.[1][9] This suggests a stronger solvation of this compound by DMSO, which can influence its reactivity and stability.[9]

-

Acetonitrile (ACN): Studies in acetonitrile have shown that the electrochemical behavior of this compound is altered, indicating a different stability profile compared to aqueous solutions.[20][21][22]

-

Alcohols (Methanol and Ethanol): this compound is reported to be slightly soluble in ethanol.[23][24] In acidic methanol, irradiation can lead to the reduction of this compound.[25]

For applications in non-aqueous or mixed aqueous/organic systems, it is crucial to experimentally determine the stability of this compound under the specific conditions of use, as its behavior can be highly solvent-dependent.

Implications for Drug Development and Research

For drug development professionals, the stability of this compound is a key consideration when it is used as a counterion or an oxidizing agent in formulation or synthesis. The potential for degradation, especially under stress conditions of light, heat, and extreme pH, must be evaluated to ensure the quality, safety, and efficacy of the final drug product. The analytical methods outlined in this guide are essential tools for such stability-indicating studies.

In research, the this compound/ferrocyanide redox couple is a valuable tool in electrochemistry and as a redox probe in biological systems.[8] A clear understanding of its stability limits is necessary to design robust experiments and to accurately interpret the results, avoiding artifacts that could arise from its degradation.

Conclusion

While this compound is a stable complex under many conditions, its susceptibility to photodegradation and decomposition at pH extremes necessitates careful handling and storage. For applications in both aqueous and non-aqueous systems, a thorough understanding of its stability profile is essential. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to assess the stability of this compound and ensure its appropriate use in their specific applications.

References

- 1. [Et4N]4[Fe(CN)6]. ferrocyanide soluble in organic solvents - American Chemical Society [acs.digitellinc.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 5. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound photo-aquation pathway revealed by combined femtosecond Kβ main line and valence-to-core x-ray emission spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferrocyanides - 911Metallurgist [911metallurgist.com]

- 12. Blue-light photodegradation of this compound under protein relevant conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02916J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. assets.omega.com [assets.omega.com]

- 17. bante-china.com [bante-china.com]

- 18. Cyanide Electrode, Cyanide ISE, Cyanide Ion Selective Electrode, Cyanide [nico2000.net]

- 19. epa.gov [epa.gov]

- 20. diva-portal.org [diva-portal.org]

- 21. researchgate.net [researchgate.net]

- 22. Electrochemical Studies of Potassium this compound in Acetonitrile-Water Media (1:1) using Cyclic Voltammetry Method | Semantic Scholar [semanticscholar.org]

- 23. cameo.mfa.org [cameo.mfa.org]

- 24. PANCHI CHEMICALS [thepanchichemicals.com]

- 25. 946. The radiolysis of ferro- and ferri-cyanide solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Toxicological Profile of Ferricyanide and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological properties of ferricyanide and its primary byproducts, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. This compound, in the form of potassium this compound, exhibits low acute toxicity. However, under specific conditions such as exposure to light or acidic environments, it can decompose to release highly toxic cyanide ions. This guide delves into the acute and chronic toxicity of this compound, the genotoxic potential of related compounds, and the well-documented toxicological pathways of its principal byproduct, cyanide. Detailed experimental protocols for key toxicological assays are provided, alongside visual representations of critical signaling pathways to facilitate a deeper understanding of the molecular mechanisms of toxicity.

Toxicological Data of this compound

The acute toxicity of this compound is generally considered to be low. The available data for potassium this compound and the related compound, potassium ferrocyanide, are summarized below.

Acute Toxicity

| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Other Acute Toxicity Data | Reference(s) |

| Potassium this compound | Rat | Oral | > 5110 mg/kg | LDL (Lowest Published Lethal Dose): 1600 mg/kg | [1][2] |

| Potassium this compound | Rat | Oral | 1600 mg/kg | [3] | |

| Potassium this compound | Mouse | Oral | 2970 mg/kg | [4] | |

| Potassium this compound | Rat | Dermal | > 2000 mg/kg | [1] | |

| Potassium Ferrocyanide | Rat | Oral | 3613 mg/kg | [5] |

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study in rats has been conducted to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

| Compound | Test Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference(s) |

| Not Specified | Rat (Sprague-Dawley) | 28 days | 15 mg/kg bw/day | 150 mg/kg bw/day | Hepatocyte enlargement in males. | [1] |

Genotoxicity of Ferrocyanides

Genotoxicity studies on this compound and its close analog, ferric ferrocyanide (Prussian blue), have yielded mixed results, indicating a potential for genotoxic effects under certain conditions.

| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |

| Potassium this compound | Mutagenicity | Bacteria and/or Yeast | Not Specified | Mutagenic | [4] |

| Potassium this compound | Ames Test | Salmonella typhimurium | Not Specified | Negative | [1] |

| Ferric Ferrocyanide (Prussian Blue) | Ames Test | Not Specified | With and Without | Negative | [6] |

| Ferric Ferrocyanide (Prussian Blue) | Mouse Lymphoma Assay (TK locus) | Not Specified | With and Without | Positive | [6] |

| Ferric Ferrocyanide (Prussian Blue) | Chromosomal Aberration Test | Human Lymphocytes | With and Without | Positive | [6] |

| Ferric Ferrocyanide (Prussian Blue) | In vivo DNA Fragmentation (Comet Assay) | Rat (Glandular Stomach and Colon) | Not Applicable | Positive | [6] |

Byproducts of this compound Decomposition

This compound is a stable complex but can decompose under certain conditions to release byproducts, the most significant of which is hydrogen cyanide.

Photodecomposition

Exposure to light, particularly UV and blue light, can induce the photodegradation of this compound. This process can involve ligand-to-metal charge transfer and solvent-ligand exchange, leading to the release of cyanide ions. The presence of other substances, such as Tris buffer or glycerol, can influence the degradation pathway and the products formed[2][7][8].

Thermal Decomposition

Heating this compound can lead to its decomposition. In the presence of water of hydration, this can produce hydrogen cyanide gas[9][10]. The decomposition products are dependent on the temperature and the surrounding atmosphere. In an inert atmosphere, pyrolysis of metal ferrocyanides can yield metal cyanides, iron carbide, and nitrogen gas[3]. In the presence of air, thermal decomposition can lead to the formation of iron oxides[11].

Acid-Catalyzed Decomposition

In acidic solutions, this compound can decompose to release hydrogen cyanide, a highly toxic gas. The rate of decomposition increases with the acidity of the solution[12].

Toxicology of Byproducts

Cyanide

Cyanide is a potent and rapidly acting toxicant. Its primary mechanism of toxicity is the inhibition of cellular respiration.

Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain. This binding prevents the transfer of electrons to oxygen, the final electron acceptor in aerobic respiration. The inhibition of electron transport halts oxidative phosphorylation and the production of ATP, leading to cellular hypoxia and a rapid depletion of cellular energy stores[8][11][12].

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. [PDF] Blue-light photodegradation of this compound under protein relevant conditions | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. scantox.com [scantox.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blue-light photodegradation of this compound under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blue-light photodegradation of this compound under protein relevant conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. toxicity - What toxic gases are emitted during the combustion of potassium ferrocyanide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Ferrocyanides - 911Metallurgist [911metallurgist.com]

A Technical Guide to the Historical Applications of Ferricyanide in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of potassium ferricyanide, K₃[Fe(CN)₆], in the annals of chemical analysis. A vibrant red salt, its utility stems from its capacity as an oxidizing agent and its reaction with ferrous (Fe²⁺) ions to form the intensely colored pigment, Prussian blue.[1] This document delves into the core historical applications, providing detailed experimental protocols and quantitative data to illuminate the ingenuity of early analytical chemists.

The Cyanotype Process: Pioneering Photochemical Analysis and Reproduction

One of the most prominent historical applications of this compound is in the cyanotype process, a photographic printing method invented by Sir John Herschel in 1842 that produces a cyan-blue print.[2][3] This process, widely known for its use in creating "blueprints," was one of the first successful non-silver photographic methods and represents an early form of photochemical analysis.[4]

The underlying principle involves coating paper with a solution of an iron(III) salt, typically ferric ammonium citrate, and potassium this compound.[2][3] In the dark, these two salts do not react.[2][3] However, upon exposure to ultraviolet (UV) light, the citrate facilitates the photoreduction of the ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[4][5] This newly formed ferrous ion then reacts with the this compound to produce an insoluble, deep blue precipitate known as Prussian blue (or Turnbull's blue), with the chemical formula Fe₄[Fe(CN)₆]₃·xH₂O.[3][5][6] The unreacted, water-soluble iron salts are then washed away, leaving a stable blue and white image.[3]

Experimental Protocol: The Cyanotype Process

This protocol outlines the traditional method for creating a cyanotype print.

Materials:

-

Potassium this compound (K₃[Fe(CN)₆])

-

Ferric ammonium citrate (green or brown variety)

-

Distilled water

-

Acid-free paper

-

Glass stirring rods

-

Two separate beakers

-

A coating rod or brush

-

A contact printing frame or two pieces of glass

-

A negative (an object, a drawing on translucent paper, or a photographic negative)

-

A tray for washing

-

A UV light source (sunlight or a UV lamp)

Solution Preparation:

-

Solution A: Dissolve 25g of ferric ammonium citrate in 100mL of distilled water.

-

Solution B: Dissolve 10g of potassium this compound in 100mL of distilled water.

-

Note: These solutions should be prepared in low light and stored in separate, light-proof containers.

Procedure:

-

In a dimly lit room, mix equal volumes of Solution A and Solution B. This combined sensitizer solution is light-sensitive and should be used within a few hours.

-

Coat the acid-free paper evenly with the sensitizer solution using a coating rod or brush.

-

Allow the paper to dry completely in the dark. The sensitized paper will have a yellowish-green color.

-

Once dry, place the negative in contact with the sensitized side of the paper. Secure it in a contact printing frame or between two pieces of glass.

-

Expose the assembly to a UV light source. Exposure times will vary depending on the intensity of the UV source and the density of the negative. The color of the exposed areas will change from yellowish-green to a blue-grey or bronze color.

-

After exposure, rinse the print in a tray of cool, running water for at least 5 minutes, or until the yellow of the unexposed sensitizer is gone and the water runs clear. The blue color will intensify as the print dries.

-

Hang the print to air dry.

Caption: Workflow of the traditional cyanotype process.

Caption: Chemical pathway of Prussian blue formation.

Qualitative and Quantitative Analysis of Metal Ions

The formation of distinctively colored precipitates with various metal ions made this compound and its reduced form, ferrocyanide, invaluable reagents in classical qualitative and quantitative analysis.

Qualitative Detection of Ferrous Ions (Fe²⁺)

Potassium this compound was historically used as a sensitive test for the presence of ferrous (Fe²⁺) ions. The reaction produces the characteristic deep blue precipitate of Prussian blue (historically also called Turnbull's blue in this context).[1][7] This reaction is highly sensitive and can be used to detect even trace amounts of Fe²⁺.[1]

Reaction: 3Fe²⁺ + 2[Fe(CN)₆]³⁻ → Fe₃[Fe(CN)₆]₂ (s) (Prussian Blue)

This test was crucial in various fields, including metallurgy and histology, where it was used to detect ferrous iron in biological tissues.[7]

Quantitative Determination of Zinc (Zn²⁺)

A classic and reliable method for the quantitative determination of zinc involves its titration with a standardized solution of potassium ferrocyanide (K₄[Fe(CN)₆]).[8]

Principle: In a neutral or weakly acidic solution, zinc ions react with ferrocyanide ions to form an insoluble white precipitate of potassium zinc ferrocyanide.[8] The stoichiometry of this reaction is a 3:2 molar ratio of zinc to ferrocyanide.[8]

Reaction: 3Zn²⁺ + 2K₄[Fe(CN)₆] → K₂Zn₃[Fe(CN)₆]₂ (s) + 6K⁺[8]

The endpoint of the titration is detected using a redox indicator, such as diphenylamine, in the presence of a small amount of potassium this compound.[8] Before the equivalence point, the ferrocyanide ions are consumed by the zinc ions. At the endpoint, the first excess of ferrocyanide ions reduces the this compound, causing a sharp change in the solution's redox potential, which in turn causes the indicator to change color from a milky white or greenish appearance to a distinct blue or violet.[8]

Reagents:

-

0.05 M Potassium Ferrocyanide (K₄[Fe(CN)₆]) Solution: Accurately weigh approximately 21.12 g of K₄[Fe(CN)₆]·3H₂O and dissolve it in 1 L of deionized water. Standardize this solution against a primary standard zinc solution.

-

Zinc Sample Solution: Prepare a solution containing an unknown concentration of zinc ions in a weakly acidic medium.

-

Diphenylamine Indicator: Dissolve 1 g of diphenylamine in 100 mL of concentrated sulfuric acid.

-

Potassium this compound Solution: A dilute (e.g., 0.1%) solution.

Procedure:

-

Pipette a known volume of the zinc sample solution into a beaker.

-

Add a few drops of the diphenylamine indicator and a small amount of the potassium this compound solution.

-

Titrate with the standardized potassium ferrocyanide solution. The solution will initially be milky white or greenish.

-

The endpoint is reached when the solution turns a distinct blue or violet color that persists for at least 30 seconds.

-

Record the volume of potassium ferrocyanide solution used and calculate the concentration of zinc in the sample.

Caption: Workflow for the titration of zinc ions.

Table 1: Qualitative Tests using Ferrocyanide

| Metal Ion | Reagent | Result |

| Fe³⁺ | K₄[Fe(CN)₆] | Deep blue precipitate (Prussian blue) |

| Cu²⁺ | K₄[Fe(CN)₆] | Red-brown precipitate |

| Zn²⁺ | K₄[Fe(CN)₆] | White precipitate |

| UO₂²⁺ | K₄[Fe(CN)₆] | Brown precipitate |

Analysis of Reducing Sugars

Historically, this compound played a crucial role in clinical chemistry for the determination of glucose in blood and urine.[9] These methods were based on the reduction of this compound to ferrocyanide by glucose in an alkaline solution. The extent of the reaction was then quantified using various techniques.

-

Hagedorn and Jensen Method: In this method, the excess, unreacted this compound was determined by iodometric titration.[9]

-

Folin Method: This micromethod involved converting the ferrocyanide formed during the reaction to Prussian blue by the addition of ferric ions. The intensity of the blue color, which is proportional to the initial glucose concentration, was then measured colorimetrically.[9]

These methods, while now largely superseded by enzymatic assays, were foundational in the development of quantitative clinical analysis.

Redox Titrations and Electrochemistry

The this compound/ferrocyanide couple ([Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻) is a classic, reversible one-electron redox system that has been extensively used in analytical chemistry.

-

Redox Indicator: As seen in the zinc titration, this compound can act as an indicator itself or be part of an indicator system due to the distinct color difference between the oxidized (yellow) and reduced (colorless) forms of the hexacyanoferrate ion.[9]

-

Electrochemical Standard: The ferri/ferrocyanide redox couple is a standard and widely used redox probe in electrochemistry, particularly in cyclic voltammetry.[10][11] It is used to study the electrochemical properties of electrode surfaces, including electron transfer kinetics and electrode surface area.[8][10]

Other Historical Applications

-

Photography: Potassium this compound was used as a bleaching agent in photographic processing to remove silver from color negatives and positives.[7]

-

Hardening of Iron and Steel: It found applications in metallurgy for the case hardening of iron and steel.[7]

The historical applications of this compound in chemical analysis highlight its versatility as a reagent. From pioneering photochemical reproduction to the precise quantification of metals and biomolecules, this compound was a cornerstone of the analytical laboratory for over a century, and its fundamental chemical principles continue to be relevant in modern analytical science.

References

- 1. nbinno.com [nbinno.com]

- 2. Making and using blueprint paper | Resource | RSC Education [edu.rsc.org]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Using the old-fashioned blueprint chemical process for modern art [massivesci.com]

- 5. flinnsci.ca [flinnsci.ca]

- 6. Prussian blue - Wikipedia [en.wikipedia.org]

- 7. Potassium this compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of this compound using Cyclic Voltammetry [phadkeinstruments.com]

- 11. diva-portal.org [diva-portal.org]

Ferricyanide as a Model Oxidant: An In-depth Technical Guide for Kinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of potassium ferricyanide (K₃[Fe(CN)₆]) as a model oxidant in kinetic studies. Its well-defined electrochemical properties, straightforward reactivity, and suitability for various analytical techniques make it an invaluable tool in chemical and biochemical research. This document details its core chemical principles, provides structured quantitative data from key studies, outlines detailed experimental protocols, and visualizes essential pathways and workflows.

Core Principles of this compound as an Oxidant

Potassium this compound is a bright red salt that readily dissolves in water to produce the stable hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻.[1] Its utility as an oxidant stems from the reversible one-electron reduction to the colorless ferrocyanide ion, [Fe(CN)₆]⁴⁻.[2][3]

[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻

This redox reaction is characterized by a standard reduction potential (E°) of +0.361 V versus the Standard Hydrogen Electrode (SHE), making it a mild but effective oxidizing agent.[4] The electron transfer process typically occurs via an outer-sphere mechanism, meaning the electron is transferred without the formation of a covalent bond between the oxidant and the reductant.[4] This simplifies kinetic models as the coordination sphere of the iron center remains intact.

The this compound anion is stable over a wide pH range (3-11), and its redox potential shows minimal pH dependence between pH 4 and 9.[4] This stability allows for kinetic studies under a variety of controlled conditions.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound in kinetic studies, providing a basis for comparison and experimental design.

Table 1: Physicochemical and Kinetic Properties of the this compound/Ferrocyanide Couple

| Parameter | Value | Conditions | Reference(s) |

| Standard Reduction Potential (E°) | +0.361 V vs. SHE | Aqueous solution | [4] |

| Self-Exchange Rate Constant | 6.0 × 10² M⁻¹s⁻¹ | 298 K | [4] |

| Activation Energy (Self-Exchange) | 35 kJ/mol | - | [4] |

| Reorganization Energy | 0.8 eV | - | [4] |

| Molar Absorptivity (λmax) | ~700-750 M⁻¹cm⁻¹ at 420 nm | Aqueous solution | [5] |

Table 2: Kinetic Data for the Oxidation of Ascorbic Acid by this compound

| Parameter | Value | Conditions | Reference(s) |

| Reaction Order (Ascorbic Acid) | 1.1 | - | [6] |

| Reaction Order (this compound) | 2 | - | [6] |

| First-Order Rate Constant (k) | 2.15 s⁻¹ | 1 mM Ascorbic Acid, 1 mM this compound, pH ≈ 3, Room Temperature | [5] |

Table 3: Michaelis-Menten Constants for this compound Reduction by E. coli

| E. coli Growth Phase | Apparent Kₘ for this compound | Conditions | Reference(s) |

| Exponential | 10.1 ± 0.6 mM | 10 mM succinate in assay buffer | [7] |

| Stationary | 14.4 ± 1.2 mM | 10 mM succinate in assay buffer | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a model oxidant are provided below.

Spectrophotometric Kinetic Study: Oxidation of L-Ascorbic Acid

This protocol details the measurement of the reduction of potassium this compound by L-ascorbic acid using a stopped-flow spectrophotometer.[5]

Materials:

-

Shimadzu UV-1700 spectrophotometer (or equivalent)

-

SFA-20 stopped-flow accessory (or equivalent)

-

Potassium this compound (K₃[Fe(CN)₆])

-

L-Ascorbic Acid (Vitamin C)

-

Deionized water

Procedure:

-

Solution Preparation:

-

Prepare a 1 mM solution of potassium this compound in deionized water.

-

Prepare a 1 mM solution of L-ascorbic acid in deionized water. The pH of this solution will be approximately 3.[5]

-

-

Instrument Setup:

-

Equip the spectrophotometer with the stopped-flow accessory.

-

Set the spectrophotometer to monitor the absorbance at 420 nm, the wavelength at which this compound has a characteristic absorbance.[5]

-

Set the data acquisition parameters. For example, collect data for 10 seconds with a time resolution of 100 ms per data point.[5]

-

-

Kinetic Measurement:

-

Load the two syringes of the stopped-flow apparatus, one with the 1 mM potassium this compound solution and the other with the 1 mM L-ascorbic acid solution.

-

Start the data acquisition on the spectrophotometer.

-

Manually push the syringes to initiate the reaction in the mixing cell.

-

The instrument will record the decrease in absorbance at 420 nm over time as this compound is reduced to ferrocyanide.

-

-

Data Analysis:

-

The resulting kinetic trace (absorbance vs. time) can be fitted to a first-order reaction model to determine the rate constant (k).[5]

-

Electrochemical Study: Cyclic Voltammetry of the this compound/Ferrocyanide Couple

This protocol describes the use of cyclic voltammetry to study the reversible redox behavior of the this compound/ferrocyanide system.[4]

Materials:

-

Potentiostat (e.g., PhadkeSTAT 20) with software

-

Three-electrode voltammetry cell (e.g., SVC-3)

-

Working electrode (e.g., Glassy carbon electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Auxiliary electrode (e.g., Platinum wire)

-

Potassium this compound (K₃[Fe(CN)₆])

-

Potassium chloride (KCl) as a supporting electrolyte

-

Deionized water

-

Dilute sulfuric acid (H₂SO₄)

Procedure:

-

Solution Preparation:

-

Prepare a 100 mL stock solution of 5 mM K₃[Fe(CN)₆] in 0.1 N KCl. To do this, weigh 164 mg of K₃[Fe(CN)₆] and 745 mg of KCl, dissolve them in about 50 mL of deionized water in a volumetric flask, add one drop of dilute H₂SO₄, and then dilute to the 100 mL mark.[4]

-

-

Instrument Setup:

-

Connect the potentiostat to the computer and the three-electrode cell.

-

Open the control software and select the cyclic voltammetry (CV) technique.

-

-

Electrochemical Measurement:

-

Add 5-10 mL of the prepared solution to the voltammetry cell, ensuring the electrodes are sufficiently immersed.

-

Set the CV parameters in the software. For example, scan the potential from an initial value to a switching potential and back at a defined scan rate (e.g., 100 mV/s).

-

Run the experiment. The software will record the current response as a function of the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

Analyze the resulting voltammogram to determine key parameters such as the anodic and cathodic peak potentials and currents.

-

The experiment can be repeated at different scan rates (e.g., 10, 20, 40, 60, 80, 100 mV/s) to investigate the relationship between peak current and the square root of the scan rate, which is characteristic of a diffusion-controlled process.[4]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol outlines a common method for assessing the antioxidant capacity of a sample by its ability to reduce this compound. The resulting ferrocyanide reacts with ferric chloride to form Prussian blue, which is quantified spectrophotometrically.[8]

Materials:

-

Spectrophotometer

-

Water bath

-

Centrifuge

-

Phosphate buffer (0.2 M, pH 6.6)

-

Potassium this compound (K₃[Fe(CN)₆]) solution (1% w/v)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Ferric chloride (FeCl₃) solution (0.1% w/v)

-

Antioxidant standard (e.g., ascorbic acid) and sample solutions

Procedure:

-

Reaction Mixture Preparation:

-

In a test tube, mix a defined volume of the antioxidant sample or standard with 2.5 mL of 0.2 M phosphate buffer (pH 6.6) and 2.5 mL of 1% potassium this compound solution.

-

-

Incubation:

-

Incubate the reaction mixture at 50°C in a water bath for 20 minutes.

-

-

Reaction Termination and Precipitation:

-

After incubation, cool the mixture to room temperature and add 2.5 mL of 10% trichloroacetic acid to stop the reaction and precipitate proteins.

-

Centrifuge the mixture to separate the supernatant.

-

-

Color Development:

-

Take 2.5 mL of the supernatant and mix it with 2.5 mL of deionized water and 0.5 mL of 0.1% ferric chloride solution.

-

-

Spectrophotometric Measurement:

-